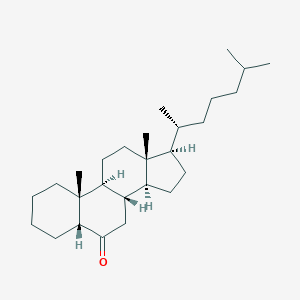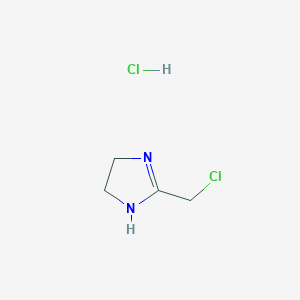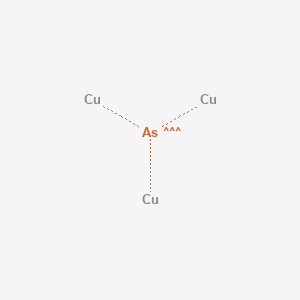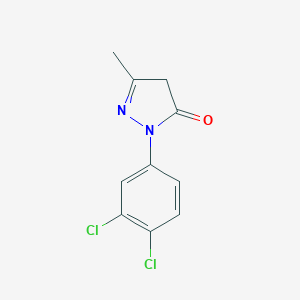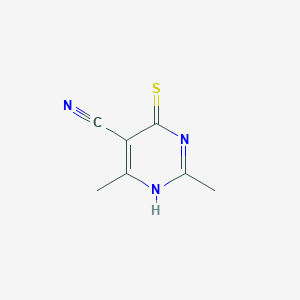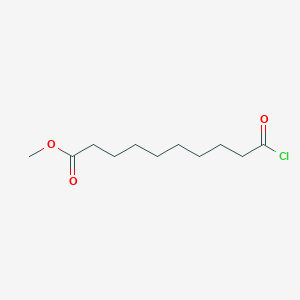
alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DPA, is a synthetic compound that belongs to the family of naphthaleneacetamides. It has been extensively studied for its various biochemical and physiological effects. The compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter.
作用机制
The mechanism of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been found to have anti-inflammatory and anticonvulsant properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and prevent seizures. Additionally, this compound has been found to have antioxidant properties, making it a potential therapeutic agent for the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in various biological processes. Additionally, this compound has anti-inflammatory and anticonvulsant properties, making it a useful tool for studying the mechanisms of these processes. However, this compound has some limitations for lab experiments. It is a synthetic compound, and its effects may differ from those of natural compounds. Additionally, this compound may have off-target effects, making it difficult to interpret experimental results.
未来方向
There are several future directions for the study of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide. One potential direction is the development of this compound-based therapeutics for the treatment of Alzheimer's disease. Additionally, the anti-inflammatory and anticonvulsant properties of this compound make it a potential therapeutic agent for the treatment of various inflammatory and neurological diseases. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase and has anti-inflammatory and anticonvulsant properties. This compound has several advantages for lab experiments, although it also has some limitations. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the reaction of 1-naphthaleneacetic acid with N,N-dipropyl-3-aminopropylamine and isopropyl chloroacetate. The reaction is carried out in the presence of a catalyst and yields this compound as a white crystalline solid. The purity of the compound can be further increased by recrystallization.
科学研究应用
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of acetylcholinesterase, making it a potential therapeutic agent for the treatment of Alzheimer's disease. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, this compound has been found to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.
属性
CAS 编号 |
14722-20-4 |
|---|---|
分子式 |
C26H40N2O |
分子量 |
396.6 g/mol |
IUPAC 名称 |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N,N-dipropylpentanamide |
InChI |
InChI=1S/C26H40N2O/c1-7-18-28(19-8-2)25(29)26(21(3)4,17-12-20-27(5)6)24-16-11-14-22-13-9-10-15-23(22)24/h9-11,13-16,21H,7-8,12,17-20H2,1-6H3 |
InChI 键 |
KVLFTRVAUZGXFO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
规范 SMILES |
CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
同义词 |
α-[3-(Dimethylamino)propyl]-N,N-dipropyl-α-isopropyl-1-naphthaleneacetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









